molecular formula C11H22N2O5 B15179777 (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate CAS No. 93858-48-1

(3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate

Cat. No.: B15179777
CAS No.: 93858-48-1
M. Wt: 262.30 g/mol
InChI Key: VOUYAZJXJYMQRB-UHFFFAOYSA-N
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Description

(3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate: is a zwitterionic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both cationic and anionic sites within the same molecule, which imparts it with distinct physicochemical behaviors. It is widely used in the synthesis of polymers with antifouling and anti-polyelectrolyte properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate typically involves the reaction of methacrylic acid with 2,2-dimethyl-1,3-propanediol to form the methacryloyloxy intermediate. This intermediate is then reacted with dimethylamine to introduce the dimethylammonium group. Finally, the compound is treated with nitric acid to form the nitrate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate is used as a monomer in the synthesis of zwitterionic polymers. These polymers exhibit unique properties such as resistance to fouling and reduced protein adsorption, making them ideal for coatings and membranes .

Biology: In biological research, this compound is used to create biocompatible surfaces and materials. Its zwitterionic nature helps in reducing non-specific interactions with biological molecules, making it useful in the development of medical devices and implants .

Medicine: In medicine, zwitterionic polymers derived from this compound are explored for drug delivery systems. Their ability to resist protein adsorption and fouling enhances the stability and efficacy of drug delivery vehicles .

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its unique properties improve the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate is primarily based on its zwitterionic structure. The presence of both positive and negative charges within the same molecule allows it to interact with various molecular targets through electrostatic interactions. This dual charge nature helps in reducing non-specific binding and fouling, making it effective in applications requiring biocompatibility and antifouling properties .

Comparison with Similar Compounds

  • (2-(Methacryloyloxy)ethyl)dimethyl-(3-sulfopropyl)ammonium hydroxide
  • (3-(Methacryloyloxy)propyl)trimethylammonium chloride
  • (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Comparison: Compared to these similar compounds, (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate offers unique advantages such as enhanced stability and reduced fouling due to its zwitterionic nature. The presence of both cationic and anionic sites within the same molecule provides it with superior antifouling properties and biocompatibility .

Properties

CAS No.

93858-48-1

Molecular Formula

C11H22N2O5

Molecular Weight

262.30 g/mol

IUPAC Name

[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate;nitric acid

InChI

InChI=1S/C11H21NO2.HNO3/c1-9(2)10(13)14-8-11(3,4)7-12(5)6;2-1(3)4/h1,7-8H2,2-6H3;(H,2,3,4)

InChI Key

VOUYAZJXJYMQRB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)CN(C)C.[N+](=O)(O)[O-]

Origin of Product

United States

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